molecular formula C9H11N3OS2 B13504270 N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B13504270
M. Wt: 241.3 g/mol
InChI Key: CTJYWAIYMNHVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution desired.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of new thiadiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropanecarboxamide group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives

Properties

Molecular Formula

C9H11N3OS2

Molecular Weight

241.3 g/mol

IUPAC Name

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C9H11N3OS2/c1-2-5-14-9-12-11-8(15-9)10-7(13)6-3-4-6/h2,6H,1,3-5H2,(H,10,11,13)

InChI Key

CTJYWAIYMNHVNK-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.